ethyl 6-bromoquinazoline-2-carboxylate
Description
Ethyl 6-bromoquinazoline-2-carboxylate is a brominated quinazoline derivative characterized by a bicyclic aromatic system with two nitrogen atoms at positions 1 and 3 of the quinazoline core. The quinazoline scaffold is widely exploited in medicinal chemistry due to its versatility in kinase inhibition and anticancer applications. Substitutions at positions 4 and 6 (e.g., bromine, chlorine) modulate electronic and steric properties, influencing reactivity and biological activity .
Properties
CAS No. |
2090793-10-3 |
|---|---|
Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 6-bromoquinazoline-2-carboxylate typically involves the reaction of 6-bromoanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromoquinazoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromoquinazoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds with potential therapeutic applications.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anticancer, antiviral, and antibacterial properties.
Chemical Biology: It is used in the design and synthesis of molecular probes for studying biological processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromoquinazoline-2-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways involved in cancer . The molecular targets and pathways involved depend on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Ethyl 6-Bromo-4-Chloroquinazoline-2-Carboxylate
- Molecular Formula : C₁₁H₈BrClN₂O₂
- Molecular Weight : 315.55 g/mol
- Substituents : Bromine at position 6, chlorine at position 3.
- Key Features :
Ethyl 6-Bromoquinoline-2-Carboxylate
- Molecular Formula: C₁₂H₁₀BrNO₂
- Molecular Weight : 280.12 g/mol
- Structural Difference: Quinoline core (one nitrogen atom) vs. quinazoline (two nitrogen atoms).
- Key Features :
Ethyl 2-Amino-Benzothiazole-6-Carboxylate
- Molecular Formula : C₁₀H₁₀N₂O₂S
- Molecular Weight : 222.26 g/mol
- Structural Difference : Benzothiazole core (sulfur and nitrogen) replaces quinazoline.
- Key Features: Sulfur atom enhances metal coordination, useful in catalysis. Amino group at position 2 facilitates Schiff base formation for sensor development. Applications: Ligand in transition-metal complexes for catalysis and sensing .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Applications |
|---|---|---|---|---|---|
| Ethyl 6-bromoquinazoline-2-carboxylate* | C₁₁H₈BrN₂O₂† | ~280.1† | Quinazoline | Br (C6) | Medicinal chemistry intermediate |
| Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | C₁₁H₈BrClN₂O₂ | 315.55 | Quinazoline | Br (C6), Cl (C4) | Kinase inhibitor synthesis |
| Ethyl 6-bromoquinoline-2-carboxylate | C₁₂H₁₀BrNO₂ | 280.12 | Quinoline | Br (C6) | Optoelectronic materials |
| Ethyl 2-amino-benzothiazole-6-carboxylate | C₁₀H₁₀N₂O₂S | 222.26 | Benzothiazole | NH₂ (C2), COOEt (C6) | Catalysis, sensing |
*Inferred data based on structural analogs. †Calculated by subtracting Cl from data.
Research Findings and Trends
- Reactivity: Quinazoline derivatives exhibit higher electrophilicity than quinoline or benzothiazole analogs due to dual nitrogen atoms, favoring SNAr reactions .
- Biological Activity : Chlorine or bromine at position 4/6 in quinazolines correlates with enhanced binding to kinase ATP pockets, as seen in FDA-approved drugs like Erlotinib .
- Material Science: Benzothiazole and quinoline derivatives outperform quinazolines in photophysical applications due to extended π-conjugation and heteroatom effects .
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